N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Brand Name: Vulcanchem
CAS No.: 892734-00-8
VCID: VC5277817
InChI: InChI=1S/C22H19N5O2S2/c1-3-15-5-4-6-16(13-15)23-20-19-18(11-12-30-19)27-21(24-20)22(25-26-27)31(28,29)17-9-7-14(2)8-10-17/h4-13H,3H2,1-2H3,(H,23,24)
SMILES: CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Molecular Formula: C22H19N5O2S2
Molecular Weight: 449.55

N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

CAS No.: 892734-00-8

Cat. No.: VC5277817

Molecular Formula: C22H19N5O2S2

Molecular Weight: 449.55

* For research use only. Not for human or veterinary use.

N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine - 892734-00-8

Specification

CAS No. 892734-00-8
Molecular Formula C22H19N5O2S2
Molecular Weight 449.55
IUPAC Name N-(3-ethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Standard InChI InChI=1S/C22H19N5O2S2/c1-3-15-5-4-6-16(13-15)23-20-19-18(11-12-30-19)27-21(24-20)22(25-26-27)31(28,29)17-9-7-14(2)8-10-17/h4-13H,3H2,1-2H3,(H,23,24)
Standard InChI Key IXDGVZGFSYTUMK-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C

Introduction

N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound belonging to the class of tetraazatricyclo compounds. These compounds are characterized by their intricate cyclic structures containing multiple nitrogen atoms and are known for their diverse biological activities and potential therapeutic uses.

Chemical Data Table

PropertyDescription
Molecular FormulaNot explicitly available for this specific compound, but similar compounds have formulas like C21H17N5O2S2 for related structures.
Molecular WeightEstimated based on similar compounds, typically around 400-500 g/mol.
Chemical ClassSulfonamide derivatives and heterocyclic compounds.
SynthesisInvolves multi-step organic reactions such as nucleophilic substitutions and condensation reactions.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. These processes are crucial for introducing the ethyl and methyl groups onto the aromatic rings while forming the complex cyclic structure. The reactivity of the compound is influenced by its electron-rich aromatic systems and heteroatoms, which can stabilize or destabilize intermediates during reactions.

Biological Activities and Applications

Compounds within this class are often investigated for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. They are explored as potential therapeutic agents due to their unique chemical structures and biological activities. Additionally, they can be used as building blocks in the synthesis of more complex molecules and as reagents in various organic reactions.

Biological Activities Table

ActivityDescription
AntimicrobialPotential to inhibit the growth of microorganisms.
AntiviralPotential to inhibit viral replication.
AnticancerPotential to inhibit cancer cell growth or induce apoptosis.
Therapeutic UseExplored for treating various diseases due to its interaction with biological targets.

Mechanism of Action

The mechanism of action of similar compounds involves interactions with specific molecular targets and pathways. They may exert their effects by binding to enzymes, interacting with receptors, or disrupting cellular processes such as DNA replication, protein synthesis, or cell division.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator